![molecular formula C17H18N2O2S B2390005 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole CAS No. 892687-14-8](/img/structure/B2390005.png)
2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. It is a benzimidazole derivative that has shown promise in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. In
Applications De Recherche Scientifique
Antisecretory Activity
2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole derivatives have been studied for their potential as antisecretory agents. These compounds, such as pantoprazole, are known to inhibit (H+,K+)-ATPase, an enzyme involved in gastric acid secretion (Kohl et al., 1992). This class of compounds requires activation by acid to form the active sulfenamide, selectively inhibiting the (H+,K+)-ATPase in vivo at low pH.
Anti-Helicobacter Pylori Activity
Benzimidazole derivatives demonstrate potent and selective activities against the gastric pathogen Helicobacter pylori (Carcanague et al., 2002). A particular derivative, identified in the study, showed low minimal inhibition concentration values against various H. pylori strains, including those resistant to common treatments.
Antiulcer Potential
Some benzimidazole derivatives have been synthesized and tested for antiulcer activity, with compounds like 1-methyl-2{[(3,4dimethoxy pyridine2-yl) methyl] sulfanyl}-5-nitro1H-benzimidazole showing promise in this regard (Madala, 2017).
Antiprotozoal Activity
Derivatives of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole have been found to possess strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds exhibiting better effectiveness than the standard drug metronidazole (Pérez‐Villanueva et al., 2013).
Phosphatidylinositol 3-Kinase Inhibition
Research into the synthesis and biological evaluation of novel analogues of the PI3K inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole indicates that substitutions at certain positions of the benzimidazole ring can significantly affect the potency of these derivatives against class I PI3K enzymes (Rewcastle et al., 2011).
Antibacterial Effects
Research on substituted benzimidazoles like 2-methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols and their transition metal complexes has shown effective antibacterial activity against Gram-positive bacteria (Tavman et al., 2009).
Propriétés
IUPAC Name |
2-[3-(3-methoxyphenoxy)propylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-20-13-6-4-7-14(12-13)21-10-5-11-22-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCCSGCQTIQPKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

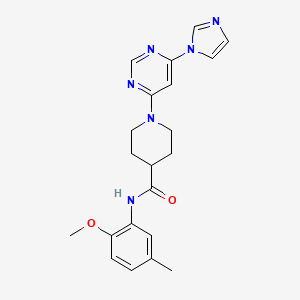
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2389925.png)
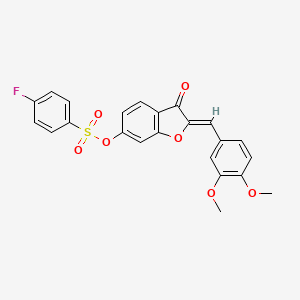
![3-Methyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2389927.png)
![1-(2-fluorophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2389930.png)
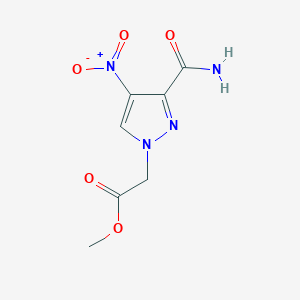
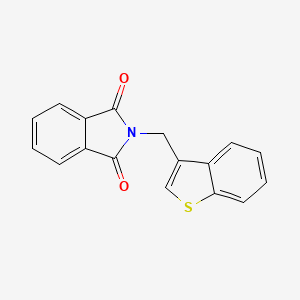
![N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2389935.png)
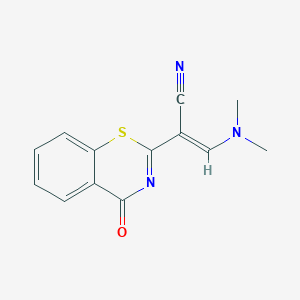
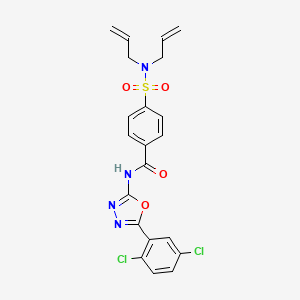
![4-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2389938.png)
![N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B2389940.png)
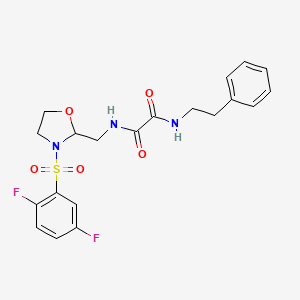
![2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2389942.png)